molecular formula C22H25N3O4S B303592 3-amino-N-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303592
M. Wt: 427.5 g/mol
InChI Key: WRCPXVWYQYEQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, commonly known as THTPA, is a novel compound with potential applications in scientific research. It is a cyclic amide that contains a thieno[3,2-e]pyridine ring system and a trimethoxyphenyl group. THTPA has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of THTPA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. THTPA has also been shown to modulate the expression of genes that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
THTPA has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. THTPA has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

THTPA has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting subject for research. Additionally, THTPA has shown promising results in preclinical studies, which suggests that it may have potential therapeutic applications. However, one limitation of THTPA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on THTPA. One area of research could focus on elucidating the mechanism of action of THTPA. This could involve studying the interaction of THTPA with specific enzymes or genes. Another area of research could focus on developing THTPA derivatives with improved bioavailability or specificity. Additionally, THTPA could be studied for its potential use in combination therapies for cancer or neurodegenerative diseases.

Synthesis Methods

Several methods have been developed for the synthesis of THTPA. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5H-cyclohepta[b]thiophene-3-carboxamide in the presence of triethylamine to yield THTPA.

Scientific Research Applications

THTPA has been shown to have potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. THTPA has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, THTPA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-amino-N-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

6-amino-N-(3,4,5-trimethoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-27-16-10-13(11-17(28-2)19(16)29-3)24-21(26)20-18(23)14-9-12-7-5-4-6-8-15(12)25-22(14)30-20/h9-11H,4-8,23H2,1-3H3,(H,24,26)

InChI Key

WRCPXVWYQYEQJU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=CC4=C(CCCCC4)N=C3S2)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N

Origin of Product

United States

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